2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13465213
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O |
|---|---|
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 2-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)13-15-8-5-9-17(15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3 |
| Standard InChI Key | RSXMOGVTLJQRHR-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN1CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN1CCO)CC2=CC=CC=C2 |
Introduction
2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is an organic compound with a complex molecular structure. It belongs to the class of substituted pyrrolidines, characterized by a pyrrolidine ring functionalized with additional groups such as benzyl, methyl, and ethanol moieties. This compound has potential applications in medicinal chemistry, particularly as a precursor or intermediate in drug synthesis.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 221.34 g/mol
Structural Information
The compound consists of:
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A pyrrolidine ring (a five-membered nitrogen-containing heterocycle).
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A benzyl group attached via a methylamino linker.
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An ethanol functional group attached to the pyrrolidine ring.
IUPAC Name
The IUPAC name for the compound is 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol.
SMILES Notation
The SMILES representation is:
CCN(CC1CCN(C1)CCO)CC2=CC=CC=C2
Synthesis Pathways
The synthesis of 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves:
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Formation of the Pyrrolidine Ring: Starting with a suitable precursor like 1,4-dibromobutane, which reacts with amines under basic conditions to form the pyrrolidine skeleton.
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Functionalization: Introduction of the benzyl-methyl-amino group through reductive amination or alkylation reactions.
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Attachment of Ethanol Group: The hydroxyl group is introduced via nucleophilic substitution or reduction reactions.
Pharmaceutical Applications
This compound is often explored as an intermediate in drug synthesis due to its functional groups that allow further chemical modifications:
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The pyrrolidine ring is a common scaffold in pharmaceuticals.
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The ethanol group increases solubility and bioavailability.
Research Applications
It may also serve as a ligand or building block in synthetic organic chemistry for creating more complex molecules.
Spectroscopic Techniques
To confirm its structure, the following techniques are typically used:
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NMR Spectroscopy: Proton () and Carbon () NMR provide detailed information about the chemical environment of atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic vibrations.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine purity and separate isomers.
Safety and Handling
| Aspect | Details |
|---|---|
| Toxicity | Data not available; handle with care |
| Storage Conditions | Store in a cool, dry place away from light |
| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coat |
Future Research Directions
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Biological Activity Studies: Investigating its potential role as a pharmacologically active agent.
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Derivatives Synthesis: Modifying functional groups to enhance activity or selectivity for specific targets.
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Material Science Applications: Exploring its use in creating polymers or catalysts due to its functional versatility.
This compound represents an interesting target for further exploration due to its structural complexity and potential applications in various fields of chemistry and pharmaceuticals.
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